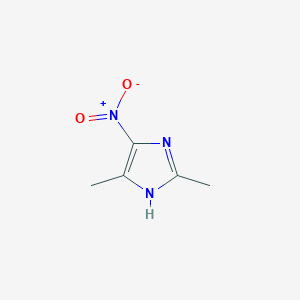

2,5-dimethyl-4-nitro-1H-imidazole

Description

2,5-Dimethyl-4-nitro-1H-imidazole (CAS: 49780-25-8) is a nitroimidazole derivative with a molecular weight of 141.13 g/mol and a purity of ≥98% . Its structure features a nitro group at the 4-position and methyl groups at the 2- and 5-positions of the imidazole ring. This substitution pattern confers unique electronic and steric properties, making it a precursor for synthesizing more complex derivatives. For example, 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole, a related compound, is synthesized via chlorination of a phenylmethanol precursor using SOCl₂ . The nitro group enhances electrophilic reactivity, enabling participation in tetrakis(dimethylamino)ethylene (TDAE)-mediated reactions with carbonyl derivatives to form substituted arylethanols and other products . Commercial availability of this compound (priced at €109.00/g) suggests its utility in pharmaceutical and materials research .

Properties

IUPAC Name |

2,5-dimethyl-4-nitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-3-5(8(9)10)7-4(2)6-3/h1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAXKCXOBZGQAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N1)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-4-nitro-1H-imidazole involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but typically involves:

Initial Formation: The initial formation of the core structure using a series of organic reactions such as condensation or cyclization.

Functional Group Modification: Introduction or modification of functional groups to achieve the desired chemical properties. This may involve reactions like halogenation, nitration, or sulfonation.

Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes to maximize yield and minimize cost. This often involves:

Batch Processing: Large-scale batch reactors are used to carry out the chemical reactions under controlled conditions.

Continuous Flow Processing: For more efficient production, continuous flow reactors may be employed, allowing for constant production and reduced reaction times.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-4-nitro-1H-imidazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to their reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,5-dimethyl-4-nitro-1H-imidazole has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-4-nitro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The nitro group in this compound is strongly electron-withdrawing, polarizing the imidazole ring and enhancing reactivity in electrophilic substitutions. In contrast, the ethylthio group in compound 4b is electron-donating, which may stabilize nucleophilic attack at the 5-formyl position .

- By comparison, the 4-fluorobenzyl group in 4b introduces bulk but facilitates π-π stacking in biological targets .

- Synthetic Utility: TDAE methodology is effective for nitroimidazoles like the target compound, enabling coupling with aromatic carbonyls to form ethanol derivatives . Chloromethylphenyl derivatives (e.g., compound 1 from ) expand reactivity toward nucleophiles like amines or alcohols.

Physicochemical Properties

- Solubility : The nitro group in this compound likely reduces water solubility compared to hydroxyl- or amine-substituted imidazoles. However, the methyl groups may enhance lipophilicity, favoring organic solvents.

- Melting Points : While exact data for the target compound are unavailable, derivatives like 4b exhibit lower melting points (55.5–57.5 °C) due to flexible ethylthio and fluorobenzyl groups . Nitroimidazoles with rigid substituents (e.g., chloromethylphenyl in ) may have higher melting points.

- Hydrogen Bonding: The absence of hydrogen bond donors in this compound contrasts with formyl-containing analogs (e.g., 4b), which can act as hydrogen bond acceptors. This difference impacts crystal packing and supramolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.